molecular formula C9H9NO2 B1413763 5-Allylnicotinic acid CAS No. 1211525-82-4

5-Allylnicotinic acid

Cat. No. B1413763
CAS RN: 1211525-82-4
M. Wt: 163.17 g/mol
InChI Key: NPCLROCJTIETQG-UHFFFAOYSA-N
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Description

5-Allylnicotinic acid, also known as 5-Aminolevulinic acid (5-ALA), is an oxygen- and nitrogen-containing hydrocarbon . It is the common precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . It can be synthesized by plants, animals, bacteria, and fungi . It has wide applications in medicine, agriculture, and other burgeoning fields .


Synthesis Analysis

5-ALA can be synthesized via two biosynthetic pathways in nature, the C4 pathway and the C5 pathway . Because of its potential applications and the disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized .


Molecular Structure Analysis

5-ALA is an endogenous non-proteinogenic amino acid . It is the first compound in the porphyrin synthesis pathway, the pathway that leads to heme in mammals, as well as chlorophyll in plants .


Chemical Reactions Analysis

5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds . It can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause a photosensitive effect .


Physical And Chemical Properties Analysis

Amino acids, including 5-ALA, are colorless, crystalline solids . They have a high melting point greater than 200 degrees Celsius . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Mechanism of Action

Nicotine, a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors, is a good reference for understanding the mechanism of action of 5-ALA . These are ionotropic receptors composed up of five homomeric or heteromeric subunits. In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .

Future Directions

In the future, high-yield production of 5-ALA can be achieved by fully screening natural hosts with innate advantages in 5-ALA synthesis . Efficient 5-ALA synthesis can also be achieved through further metabolic engineering to transform the current model strains to give full play to their natural advantages . Controlling 5-ALA accumulation is a crucial and important direction . Moreover, improving the enzymatic activity via direct evolution with optimal screening platform may accelerate the 5-ALA production in the future .

properties

IUPAC Name

5-prop-2-enylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h2,4-6H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLROCJTIETQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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